5-Cyclopropyl-1,3-oxazolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
5-cyclopropyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H11NO/c1-2-5(1)6-3-7-4-8-6/h5-7H,1-4H2 |
InChI Key |
DCKZCBCXIIDSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CNCO2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Cyclopropyl 1,3 Oxazolidine
Ring-Opening and Ring-Closure Dynamics within the Oxazolidine (B1195125) System
The 1,3-oxazolidine ring exists in a dynamic equilibrium with its ring-opened form, an amino alcohol. This process is typically catalyzed by acid or moisture. wikipedia.org The reaction is a reversible condensation between a 1,2-amino alcohol and an aldehyde or ketone. For 5-Cyclopropyl-1,3-oxazolidine (B6167131), which is derived from cyclopropyl-substituted aminoethanol and formaldehyde (B43269), this equilibrium is a fundamental aspect of its reactivity.
Under aqueous acidic conditions, the ring oxygen is protonated, facilitating the cleavage of the C2-O bond to generate a resonance-stabilized N-acyliminium ion intermediate. This intermediate can then be hydrolyzed to yield the corresponding amino alcohol and formaldehyde. scribd.comacs.org The rate and extent of this hydrolysis are influenced by factors such as pH, temperature, and the nature of substituents on the ring. scribd.com The presence of the cyclopropyl (B3062369) group at the C5 position is not expected to dramatically alter the fundamental mechanism of this acid-catalyzed ring-opening but may exert subtle electronic effects on the stability of the ring and the cationic intermediate. This ring-opening is the crucial first step for many transformations, including the nucleophilic reactions discussed in the following section. acs.org
Nucleophilic Substitution Reactions and Functional Group Transformations
True nucleophilic substitution directly on the intact this compound ring is uncommon. Instead, functional group transformations are typically initiated by the acid-catalyzed ring-opening mechanism described above. The resulting electrophilic iminium ion intermediate is highly susceptible to attack by a wide range of nucleophiles.
Cycloaddition Reactions Involving Cyclopropyl and Oxazolidine Moieties
Both the oxazolidine and cyclopropyl components of the molecule can influence or participate in cycloaddition reactions, leading to the formation of more complex heterocyclic systems.
One of the most powerful methods for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition. chemtube3d.comchem-station.com While the saturated this compound itself is not a 1,3-dipole, its structural motifs are relevant to the synthesis of related compounds like isoxazolidines. Specifically, the reaction between a nitrone (a 1,3-dipole) and an alkene (a dipolarophile) yields an isoxazolidine (B1194047). chesci.com
In this context, the electronic properties of a cyclopropyl group are of significant interest. When attached to an alkene (a cyclopropyl-substituted dipolarophile), the cyclopropyl ring acts as a π-electron donor, capable of conjugating with the double bond. stackexchange.com This "cyclopropylidene effect" influences the regioselectivity of the cycloaddition. nih.govacs.org Theoretical studies on the reaction of nitrones with methylenecyclopropanes show that the electrostatic interactions between the dipole and the dipolarophile, which are modulated by the electronic character of the cyclopropyl group, play a central role in determining the reaction's outcome. acs.orgrsc.org These reactions are often highly stereoselective and can be catalyzed by Lewis acids like ytterbium triflate to afford specific isoxazolidine products in high yield. researchgate.net
Table 1: Regioselectivity in 1,3-Dipolar Cycloadditions of Nitrones with Cyclopropyl-Substituted Alkenes
| Dipolarophile | Nitrone | Catalyst | Predominant Regioisomer | Reference |
| Methylenecyclopropane | Cyclic Nitrone | None (Thermal) | 5-Spirocyclopropane isoxazolidine favored | acs.org |
| Ethyl cyclopropylideneacetate | C-Aryl-N-phenylnitrone | None (Thermal) | 4-Spirocyclopropane isoxazolidine (exclusive) | nih.gov |
| 2,3-Dihydrofuran | Various | Yb(OTf)₃ | High exo-selectivity | researchgate.net |
The Michael Initiated Ring Closure (MIRC) is a powerful strategy for the stereoselective synthesis of cyclopropanes. aminer.cnrsc.org This reaction involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution (cyclization) that forms the three-membered ring. rsc.org
While this compound is a product containing a cyclopropane (B1198618), its derivatives could theoretically be employed in MIRC reactions to construct an additional cyclopropane ring. For example, a derivative of the molecule functionalized to act as a Michael donor could react with an α,β-unsaturated compound containing a leaving group. The inherent chirality at the C5 position of the oxazolidine ring could serve as a chiral auxiliary, directing the stereochemical outcome of the newly formed cyclopropane ring. The MIRC reaction is highly valued for its ability to create densely functionalized cyclopropanes with excellent stereocontrol. researchgate.net
Rearrangement Reactions and Skeletal Transformations
The combination of a strained cyclopropane ring adjacent to a heteroatom-containing ring is a precursor for fascinating skeletal transformations. A key example is the Brandi-Guarna rearrangement, which has been studied computationally for the closely related 5-spirocyclopropane isoxazolidines. nih.govresearchgate.netacs.org
This rearrangement is initiated by the homolytic cleavage of the weak N-O bond in the isoxazolidine ring, generating a diradical intermediate. figshare.com This is followed by the cleavage of one of the C-C bonds of the adjacent cyclopropane ring. The subsequent reorganization of the molecule can lead to the formation of larger ring systems, such as tetrahydropyridones or enaminones. researchgate.net The specific pathway and final product depend on which of the diastereotopic C-C bonds of the cyclopropane ring is cleaved. nih.govacs.org Although this reaction is described for an isoxazolidine, the principles of a weak heteroatom-heteroatom bond cleavage followed by cyclopropane ring-opening could be applicable to derivatives of this compound under radical or thermal conditions.
Comparative Reactivity Analysis with Oxazolidinone and Cyclopropyl Analogues
The reactivity of this compound is best understood by comparing it to its structural relatives: 5-cyclopropyloxazolidin-2-one and simpler, non-heterocyclic cyclopropyl analogues.
Versus Oxazolidinone: The primary difference between an oxazolidine and an oxazolidinone is the presence of a carbonyl group at the C2 position in the latter. nih.gov This carbonyl group fundamentally alters the ring's reactivity. It withdraws electron density, making the oxazolidinone ring significantly more stable and resistant to the acid-catalyzed ring-opening that characterizes oxazolidines. mdpi.com The amide nature of the oxazolidinone makes the N-H proton (if unsubstituted) acidic and allows the ring to be used as a robust chiral auxiliary in asymmetric synthesis, a role for which the more labile oxazolidine is unsuited. nih.gov
Versus Cyclopropyl Analogues: Compared to simple analogues like cyclopropylmethanol (B32771) or (1-aminoethyl)cyclopropane, the oxazolidine ring introduces a point of controlled lability. The ability to undergo ring-opening to form an electrophilic iminium ion provides a unique reaction pathway for C-C and C-N bond formation that is not available to its non-heterocyclic counterparts. This makes the oxazolidine a masked aldehyde and amine, adding a layer of synthetic versatility. The rigid five-membered ring also imparts specific conformational constraints not present in the more flexible acyclic analogues.
Table 2: Comparative Reactivity Profile
| Compound | Key Reactive Feature | Stability to Acid | Primary Synthetic Use |
| This compound | Reversible ring-opening to iminium ion | Low | Masked aldehyde/amine; Mannich-type reactions |
| 5-Cyclopropyloxazolidin-2-one | Stable amide functionality; acidic N-H | High | Chiral auxiliary; stable heterocyclic core |
| Cyclopropylmethanol | Simple alcohol reactivity (OH group) | High | Building block with stable cyclopropyl moiety |
Stereochemical Aspects and Asymmetric Synthesis of 5 Cyclopropyl 1,3 Oxazolidine
Diastereoselective Control in 1,3-Oxazolidine Ring Formation
The formation of the 1,3-oxazolidine ring, particularly when substituted at multiple positions, necessitates precise control over diastereoselectivity. The relative orientation of substituents on the heterocyclic ring is dictated by the mechanism of cyclization and the stereochemistry of the precursors. In the context of 5-cyclopropyl-1,3-oxazolidine (B6167131), the key challenge lies in controlling the stereocenter at C5 relative to other potential stereocenters on the ring, for instance, at C2 or C4.
Research into the synthesis of substituted 1,3-oxazolidines has demonstrated that diastereoselectivity can be achieved through various means. One common approach involves the condensation of a β-amino alcohol with an aldehyde or ketone. The stereochemistry of the starting amino alcohol can direct the formation of a specific diastereomer. For example, palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been shown to produce cis-disubstituted 2,4- and 2,5-oxazolidines with good to excellent diastereoselectivity. organic-chemistry.org Similarly, iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes can yield oxazolidines with high diastereoselectivity. organic-chemistry.org
In syntheses involving chiral auxiliaries attached to the nitrogen atom, the steric bulk and electronic properties of the auxiliary play a crucial role in directing the approach of reagents, thereby controlling the stereochemistry of the newly formed ring. Studies on N-acyl oxazolidinones have shown that substituents on the auxiliary can significantly influence the diastereomeric ratio of products. ub.edu For instance, the introduction of geminal methyl groups at the C5 position of an N-propanoyl C4 benzyl (B1604629) oxazolidinone auxiliary was found to greatly increase diastereoselectivity in aminoxylation reactions. ub.edu This principle of using steric hindrance to favor one diastereomer over another is a cornerstone of diastereoselective synthesis and is directly applicable to the formation of the this compound ring.
Table 1: Factors Influencing Diastereoselectivity in 1,3-Oxazolidine Formation
| Factor | Description | Expected Outcome on this compound |
| Starting Material Stereochemistry | Use of enantiomerically pure cyclopropyl-containing amino alcohols. | The inherent chirality of the precursor directly influences the stereochemistry of the C5 position, leading to a specific diastereomer. |
| Catalyst System | Employment of Lewis acids or transition metal catalysts (e.g., Pd, Fe, Mg). organic-chemistry.org | The catalyst can coordinate with the substrates, organizing the transition state to favor the formation of one diastereomer. |
| Reaction Conditions | Temperature, solvent, and reaction time. | Optimization of these parameters can enhance the kinetic or thermodynamic preference for a single diastereomer. |
| Substituents on the Ring | Nature of substituents at other positions (e.g., C2, C4). | Steric and electronic interactions between the cyclopropyl (B3062369) group and other substituents will dictate the most stable diastereomeric arrangement. |
Enantioselective Approaches to Cyclopropyl-Substituted Heterocycles
Achieving enantioselectivity in the synthesis of this compound involves the creation of the C5 stereocenter in a controlled manner to yield a preponderance of one enantiomer. While literature specifically detailing the enantioselective synthesis of this exact compound is limited, several powerful strategies for synthesizing chiral heterocycles can be applied.
One-pot syntheses using chiral catalysts are highly efficient. For instance, a chiral magnesium phosphate (B84403) catalyst has been used for the enantioselective addition of alcohols to imines, forming hemiaminal intermediates that then cyclize to form 1,3-oxazolidines in high yields and with excellent enantioselectivities. organic-chemistry.org Another strategy involves the palladium-catalyzed decarboxylative cycloaddition of vinylethylene carbonates with imines, which can produce 4-substituted-4-vinyloxazolidines with high levels of enantio- and diastereoselectivity. organic-chemistry.org These methods could potentially be adapted by using cyclopropyl-containing precursors.
Kinetic resolution is another powerful tool for obtaining optically pure compounds from a racemic mixture. researchgate.net This strategy has been applied to the asymmetric synthesis of 1,3-oxazolidine derivatives and could be employed to separate enantiomers of a racemic this compound precursor. researchgate.net Furthermore, organocatalysis has emerged as a major field in asymmetric synthesis. Theoretical studies on the organocatalytic cascade reaction of sulfur ylides and nitro-olefins to form oxazolidinones highlight that the stereoselectivity is determined in the initial addition step, which can be influenced by chiral catalysts like thiourea. acs.org
Application of Chiral Auxiliaries and Substrate Control in Oxazolidine (B1195125) Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. bath.ac.uk The Evans oxazolidinone auxiliaries are a classic example, widely used in asymmetric synthesis. bath.ac.uk In the context of this compound, an auxiliary could be attached to the nitrogen atom of an acyclic precursor. Subsequent reactions, such as alkylation or aldol (B89426) additions to form the cyclopropyl-bearing fragment, would proceed with high diastereoselectivity controlled by the auxiliary. ub.eduscielo.org.mx After the desired stereochemistry is set, the auxiliary is cleaved and can often be recycled. bath.ac.uk
A comprehensive analysis of various chiral auxiliaries for the α-aminoxylation of titanium(IV) enolates indicated that (S)-4-tert-butyl-1-oxazolidine-2-thione was a highly effective scaffold, providing a single diastereomer in many cases. ub.edu This highlights the importance of the auxiliary's structure; factors like the presence of heteroatoms (oxygen vs. sulfur) and bulky groups can fine-tune stereocontrol. ub.eduscielo.org.mx Polymer-supported chiral auxiliaries have also been developed, which can simplify purification and recycling, aligning with the principles of green chemistry. bath.ac.uk
Substrate control is a strategy where the stereochemistry of the final product is determined by the inherent chirality of the starting material. For the synthesis of this compound, this would typically involve starting with an enantiomerically pure amino alcohol containing the cyclopropyl group, such as (R)- or (S)-1-cyclopropyl-2-aminoethanol. The cyclization reaction with an aldehyde would then proceed with the stereochemistry at C5 already established.
Table 2: Comparison of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Type | Key Features | Applicability to this compound Synthesis |
| Evans Oxazolidinones | Readily available, provide high levels of stereocontrol in enolate reactions. bath.ac.uk | Can be used to set the stereocenter of a side chain that is later converted to the cyclopropyl group or incorporated into the ring. |
| Sulfur-Based Auxiliaries (e.g., Oxazolidinethiones) | Can offer superior qualities in stereoselectivity compared to oxygen-based analogues. ub.eduscielo.org.mx | The thiocarbonyl group can influence the chelation of metal enolates, leading to different and potentially higher stereoselectivity. |
| Polymer-Supported Auxiliaries | Attached to a solid support for ease of removal and recycling. bath.ac.uk | Facilitates a more sustainable and efficient synthesis process by simplifying purification. |
| "Superquat" Oxazolidin-2-ones | A specific class of auxiliaries developed for the asymmetric synthesis of chiral carboxylic acids. bath.ac.uk | Could be adapted for the synthesis of precursors to this compound. |
Conformational Preferences and Stereochemical Assignment within the Ring System
The five-membered 1,3-oxazolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (or "sofa"), where one atom is out of the plane of the other four, and the "twist" (or "half-chair"), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. researchgate.net
The specific conformation adopted by this compound will be influenced by the steric and electronic nature of all substituents on the ring. The bulky cyclopropyl group at C5 will have a strong preference for an equatorial or pseudo-equatorial position to minimize steric interactions (A-value strain) with other ring substituents. The orientation of the cyclopropyl ring itself relative to the oxazolidine ring can also vary, adding another layer of conformational complexity. nih.gov
Stereochemical assignment is typically accomplished using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for determining the relative stereochemistry of substituents. The coupling constants (J-values) between protons on the oxazolidine ring can provide information about their dihedral angles, which is related to the ring's conformation. The Nuclear Overhauser Effect (NOE) can be used to identify protons that are close in space, helping to assign their relative facial orientation (cis or trans).
X-ray Crystallography: This technique provides unambiguous proof of the absolute and relative stereochemistry of a chiral molecule by mapping the precise three-dimensional arrangement of atoms in a crystal. researchgate.net Studies on related chiral oxazolidinones have used X-ray crystallography to definitively characterize their ring conformations and the spatial relationships between substituents. researchgate.net
Computational modeling, using methods like Density Functional Theory (DFT), can also be employed to calculate the relative energies of different possible conformations and diastereomers, predicting the most stable structures. acs.orgnih.gov
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Cyclopropyl-1,3-oxazolidine (B6167131), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift.
The protons of the cyclopropyl (B3062369) ring are expected to appear in the upfield region, typically between 0.2 and 1.0 ppm, due to the shielding effect of the ring current. The methine proton of the cyclopropyl group (H-6) would likely be a multiplet due to coupling with the adjacent cyclopropyl protons and the H-5 proton of the oxazolidine (B1195125) ring. The methylene (B1212753) protons of the cyclopropyl ring (H-7 and H-8) would also appear as complex multiplets.
The protons on the oxazolidine ring would be shifted further downfield. The proton at the C-5 position (H-5), being adjacent to both the cyclopropyl group and the oxygen atom, is anticipated to resonate as a multiplet. The two protons at the C-4 position (H-4a and H-4b) would be diastereotopic and thus exhibit different chemical shifts, appearing as a pair of doublets of doublets due to geminal coupling and vicinal coupling with the H-5 proton. The methylene protons at the C-2 position (H-2a and H-2b), situated between the nitrogen and oxygen atoms, are expected to appear as two distinct signals, possibly as a pair of doublets or a more complex multiplet. The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2a, H-2b | 4.5 - 5.0 | m |
| H-4a, H-4b | 3.0 - 4.0 | m |
| H-5 | 3.5 - 4.2 | m |
| H-6 | 0.8 - 1.2 | m |
| H-7a, H-7b, H-8a, H-8b | 0.2 - 0.8 | m |
| N-H | 1.5 - 3.0 | br s |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
The carbon atoms of the cyclopropyl group are expected to have characteristic upfield chemical shifts. The methine carbon (C-6) would likely appear in the range of 10-20 ppm, while the methylene carbons (C-7 and C-8) would be found at approximately 5-15 ppm.
The carbons of the oxazolidine ring would be deshielded due to the attached heteroatoms. The C-2 carbon, positioned between two electronegative atoms (N and O), is expected to have the most downfield chemical shift, likely in the range of 80-90 ppm. The C-5 carbon, bonded to the oxygen atom and the cyclopropyl group, would likely resonate in the range of 75-85 ppm. The C-4 carbon, adjacent to the nitrogen atom, is predicted to have a chemical shift in the range of 45-55 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 80 - 90 |
| C-4 | 45 - 55 |
| C-5 | 75 - 85 |
| C-6 | 10 - 20 |
| C-7, C-8 | 5 - 15 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are invaluable for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include those between the H-5 proton and the H-4 protons, as well as between the H-5 proton and the H-6 proton of the cyclopropyl ring. Correlations would also be observed among the protons of the cyclopropyl ring (H-6, H-7, and H-8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. The HSQC spectrum would confirm the assignments made in the one-dimensional spectra. For example, the proton signals in the 0.2-1.2 ppm range would correlate with the carbon signals in the 5-20 ppm range, confirming the cyclopropyl moiety.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the cyclopropyl group and the oxazolidine ring. A key correlation would be expected between the H-6 proton of the cyclopropyl group and the C-5 and C-4 carbons of the oxazolidine ring, and also between the H-5 proton and the C-6, C-7, and C-8 carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum is expected to show the following characteristic absorption bands:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ for the C-H stretching of the sp³ hybridized carbons in the oxazolidine and cyclopropyl rings. A characteristic absorption for the C-H bonds of the cyclopropyl ring may also appear slightly above 3000 cm⁻¹. acs.org
C-O-C Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ is characteristic of the C-O-C stretching of the ether linkage within the oxazolidine ring.
N-H Bend: A medium intensity band around 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration.
Cyclopropyl Ring Vibrations: The cyclopropyl ring itself has characteristic "ring breathing" and deformation vibrations, which can result in absorptions in the fingerprint region, notably around 1020 cm⁻¹. acs.org
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Stretch (cyclopropyl) | ~3050 | Medium |
| C-O-C Stretch | 1050 - 1150 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| Cyclopropyl Ring Deformation | ~1020 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. The molecular formula of this compound is C₆H₁₁NO, corresponding to a molecular weight of approximately 113.16 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 113. The fragmentation pattern would likely involve cleavage of the oxazolidine ring and the cyclopropyl group. Key fragmentation pathways could include:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the cyclopropyl group or fragmentation of the ring.
Ring Fragmentation: The oxazolidine ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or etheneimine. researchgate.net
Loss of the Cyclopropyl Group: Cleavage of the bond between C-5 and the cyclopropyl group would result in a fragment at m/z corresponding to the oxazolidine ring cation and a neutral cyclopropyl radical.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 113 | [M]⁺ |
| 98 | [M - CH₃]⁺ |
| 84 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 72 | [M - C₃H₅]⁺ (loss of cyclopropyl) |
| 56 | [C₃H₆N]⁺ |
| 43 | [C₃H₇]⁺ or [C₂H₅N]⁺ |
Advanced Applications and Utilization As a Chemical Scaffold
Role in Heterocyclic Chemistry for Scaffold Diversification
The oxazolidine (B1195125) ring is a privileged five-membered heterocyclic scaffold that is integral to numerous biologically active compounds and serves as a versatile building block in synthetic chemistry. nih.govresearchgate.net Its structure allows for the introduction of various substituents, enabling the exploration of vast chemical space. The incorporation of a cyclopropyl (B3062369) group at the 5-position significantly enhances the potential for scaffold diversification.
The cyclopropyl ring introduces several key features:
Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl group locks the local geometry, which can be crucial for precise ligand-receptor interactions in drug design.
Metabolic Stability: The strained ring system is often more resistant to metabolic degradation compared to other small alkyl groups.
Unique Electronic Properties: The sp2-hybridized character of the cyclopropane (B1198618) bonds allows it to engage in electronic conjugation, influencing the reactivity and properties of the parent molecule.
The 5-cyclopropyl-1,3-oxazolidine (B6167131) scaffold can be modified through various reactions, such as N-acylation, N-alkylation, or ring-opening, to generate a library of diverse heterocyclic structures. This versatility makes it a valuable starting point for creating novel chemical entities with tailored properties for applications ranging from pharmaceuticals to materials science. nih.govmdpi.com Oxazolidinone derivatives, in particular, are extensively explored in medicinal chemistry for a wide range of therapeutic areas. nih.gov
Intermediates in the Synthesis of Complex Organic Architectures
The this compound framework serves as a crucial intermediate in the assembly of more complex molecular structures. Oxazolidines can be considered protected forms of 1,2-amino alcohols, allowing for selective transformations at other parts of a molecule before revealing the amino and hydroxyl functionalities. nih.gov
This moiety is particularly valuable in multi-step syntheses where stereochemical control is paramount. For instance, oxazolidines derived from chiral amino alcohols can be used to transfer chirality to new stereocenters created in subsequent steps. The cyclopropyl group can act as a stable spectator, carried through multiple synthetic transformations, or it can be a reactive handle for further functionalization, such as ring-opening reactions under specific conditions. The use of oxazolidinone chiral auxiliaries has been a successful strategy in the total synthesis of several biologically active natural products. rsc.org
Contribution to Asymmetric Transformations in Organic Synthesis
One of the most significant applications of the oxazolidine ring system is its role as a chiral auxiliary, guiding the stereochemical outcome of chemical reactions. rsc.org While this compound itself is not the classic "Evans' auxiliary," the principles extend to its derivatives, particularly N-acylated oxazolidin-2-ones. These auxiliaries are instrumental in achieving high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including:
Asymmetric alkylations rsc.org
Asymmetric aldol (B89426) reactions rsc.org
Asymmetric Diels-Alder reactions
Asymmetric conjugate additions
A notable application involves the synthesis of chiral cyclopropane-containing molecules. For example, a chiral oxazolidinone auxiliary can be used to direct the diastereoselective cyclopropanation of an α,β-unsaturated N-acyl derivative. rsc.org Following the reaction, the auxiliary can be cleaved and recycled, yielding an enantiomerically enriched cyclopropyl-containing product. This methodology demonstrates the power of combining a chiral auxiliary with substrate-directed reactions to construct challenging, stereochemically rich structures. rsc.orgnih.gov The predictable stereochemical control offered by these auxiliaries makes them a reliable tool in the early stages of drug discovery and development. rsc.orgwilliams.edu
Construction of Spirocyclic Systems Featuring the Oxazolidine and Cyclopropyl Units
Spirocyclic systems, where two rings share a single atom, are of great interest due to their three-dimensional structures and presence in many natural products. The combination of oxazolidine and cyclopropane rings can lead to the formation of novel spiro[cyclopropane-1,5'-oxazolidine] architectures.
The synthesis of such systems can be approached through several strategies. One common method is the 1,3-dipolar cycloaddition of a nitrone to an exocyclic double bond on a cyclopropyl-containing precursor, which can generate spiro-isoxazolidine derivatives. mdpi.com Another approach involves the intramolecular cyclization of a suitably functionalized cyclopropyl derivative. For example, a cyclopropyl ketone could be converted to an epoxide or aziridine, followed by intramolecular ring-opening by a tethered amine or alcohol to form the spiro-oxazolidine ring. The development of synthetic methods for creating spiro-thiazolidine derivatives highlights the broader interest in such fused heterocyclic systems. nih.gov These complex spirocycles are valuable scaffolds for discovering new bioactive compounds. mdpi.commdpi.com
Emerging Research Avenues and Future Perspectives for 5 Cyclopropyl 1,3 Oxazolidine
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient and stereoselective synthesis of the 5-Cyclopropyl-1,3-oxazolidine (B6167131) scaffold is a primary objective for its broader application. Current research is gravitating towards the development of sophisticated catalytic systems that can overcome the challenges associated with constructing this specific architecture. Key areas of focus include the use of chiral catalysts to control stereochemistry and the exploration of novel activation modes for C-N and C-O bond formation.
Recent advancements in the synthesis of substituted oxazolidines have highlighted the efficacy of various catalytic approaches that could be adapted for the synthesis of this compound. For instance, chiral 1,3,2-oxazaborolidines have been successfully employed as Lewis acid catalysts in enantioselective photochemical reactions to construct chiral heterocyclic frameworks. nih.gov Their modular nature allows for fine-tuning to specific substrates, offering a promising avenue for the asymmetric synthesis of this compound. nih.gov
Furthermore, organocatalysis presents a powerful tool for the enantioselective synthesis of related heterocyclic structures. For example, tetrahydrothiophene-based chiral sulfides have been utilized as organocatalysts for the asymmetric aziridination of imines, a reaction that shares mechanistic features with oxazolidine (B1195125) formation. rsc.org The development of analogous catalytic systems for the reaction of cyclopropyl-substituted epoxides or aldehydes with amines could provide a direct and efficient route to enantioenriched this compound.
The table below summarizes potential catalytic systems that could be explored for the synthesis of this compound, based on successful applications in the synthesis of analogous heterocyclic compounds.
| Catalyst Type | Potential Application in this compound Synthesis | Key Advantages |
| Chiral 1,3,2-Oxazaborolidines | Enantioselective cycloaddition of cyclopropyl-substituted precursors | Modular and tunable catalyst structure |
| Tetrahydrothiophene-based Chiral Sulfides | Asymmetric synthesis from cyclopropyl (B3062369) imines or related intermediates | Metal-free, environmentally benign catalysis |
| Rhodium Catalysts | Stereospecific reaction of cyclopropyl-substituted vinyl epoxides with imines | High stereocontrol |
| Palladium/Nickel Catalysts | Stereoconvergent synthesis from racemic cyclopropyl precursors | Access to either cis- or trans-isomers |
Exploration of Unconventional Reactivity Profiles and Bond Activations
The presence of the cyclopropyl group in the 5-position of the oxazolidine ring imparts unique reactivity to the molecule. Donor-acceptor (D-A) cyclopropanes, where the cyclopropane (B1198618) is substituted with both an electron-donating and an electron-accepting group, are known to undergo a variety of ring-opening and cycloaddition reactions. researchgate.netthieme-connect.com In this compound, the oxazolidine nitrogen can act as an internal donor, activating the cyclopropane ring for unconventional transformations.
Research into the reactivity of D-A cyclopropanes has revealed that they can serve as three-carbon synthons in reactions with various dipolarophiles, leading to the formation of five- or six-membered heterocycles. researchgate.net The activation of the C-C bond in the cyclopropane ring is typically facilitated by a Lewis acid, which polarizes the system and promotes cleavage. researchgate.net In the case of this compound, intramolecular activation by the oxazolidine moiety itself or by an external catalyst could lead to novel rearrangement and annulation reactions.
One intriguing possibility is the vitamin B12-catalyzed transformation of an electrophilic center on the cyclopropane into a nucleophilic radical, which can then react with SOMOphiles. rsc.org This strategy reverses the standard regioselectivity of D-A cyclopropane reactions and could open up new synthetic pathways for functionalizing the this compound core. rsc.org
The following table outlines potential unconventional reactions of this compound based on the known reactivity of related D-A cyclopropanes.
| Reaction Type | Potential Outcome with this compound | Activating Agent |
| [3+2] Annulation | Formation of bicyclic or spirocyclic heterocyclic systems | Lewis Acids |
| Nucleophilic Ring-Opening | Generation of functionalized linear amino alcohol derivatives | Various Nucleophiles |
| Radical-based Umpolung | Reversal of regioselectivity in addition reactions | Vitamin B12 Catalysis |
| Intramolecular Rearrangement | Access to novel heterocyclic scaffolds | Thermal or Catalytic |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. Flow chemistry and the use of microreactors offer significant advantages in terms of safety, efficiency, and scalability, making them highly attractive for the synthesis of fine chemicals and pharmaceutical intermediates. beilstein-journals.orgresearchgate.netrug.nlmedcraveonline.comrsc.org The integration of flow chemistry with the synthesis of this compound could lead to more sustainable and efficient production methods.
Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. medcraveonline.com For example, a continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide as a C1 source has been developed, showcasing a sustainable approach to constructing the oxazolidinone core. rsc.orgiciq.orgresearchgate.netdntb.gov.ua A similar strategy could be envisioned for the synthesis of this compound, potentially utilizing a packed-bed reactor with an immobilized catalyst for enhanced recyclability and stability. rsc.orgiciq.org
Microreactor technology is particularly well-suited for reactions involving highly reactive intermediates or exothermic processes, as the high surface-area-to-volume ratio allows for efficient heat and mass transfer. beilstein-journals.orgmedcraveonline.com The synthesis of this compound may involve intermediates that could benefit from the controlled environment of a microreactor, leading to cleaner reactions and easier purification.
The table below highlights the potential benefits of integrating flow chemistry into the synthesis of this compound.
| Feature of Flow Chemistry | Application to this compound Synthesis | Expected Improvement |
| Precise Control of Reaction Parameters | Optimization of reaction conditions for yield and stereoselectivity | Higher product purity and yield |
| Enhanced Heat and Mass Transfer | Safe handling of exothermic reactions and reactive intermediates | Improved safety and reaction efficiency |
| Use of Immobilized Catalysts | Facilitated catalyst recovery and reuse | Increased sustainability and reduced cost |
| Scalability through Numbering-up | Seamless transition from laboratory to production scale | More efficient process development |
Advanced Computational Modeling for Predictive Organic Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. nih.govscilit.comrsc.orgnih.govresearchgate.netacs.org For a molecule with the structural and electronic complexity of this compound, computational modeling can provide invaluable insights into its synthesis and reactivity.
DFT studies can be employed to elucidate the mechanisms of catalytic reactions for the synthesis of this compound, helping to rationalize the observed stereoselectivity and guide the design of more efficient catalysts. nih.gov For instance, computational analysis of the aza-Cope-Mannich tandem reaction of substituted oxazolidines has been used to determine the effect of substituents and reaction conditions on the stereochemical outcome. emich.eduacs.org Similar studies on the formation of this compound could predict the optimal chiral catalyst and reaction parameters to achieve high enantioselectivity.
Furthermore, computational models can be used to explore the unconventional reactivity profiles of this compound. By calculating the energy profiles of potential reaction pathways, such as ring-opening and cycloaddition reactions, it is possible to predict which transformations are energetically favorable. rsc.org This predictive capability can accelerate the discovery of novel reactions and applications for this unique heterocyclic compound. The development of composite machine learning methods also holds promise for quantitatively predicting enantioselectivity in stereoselective reactions, which could be applied to the synthesis of this compound. nih.gov
The following table summarizes the potential applications of advanced computational modeling in the study of this compound.
| Computational Method | Application to this compound | Information Gained |
| Density Functional Theory (DFT) | Mechanistic studies of catalytic synthesis and reactivity | Understanding of reaction pathways and transition states |
| Activation Strain Model | Analysis of factors controlling regioselectivity in ring-opening reactions | Insights into the origins of chemical selectivity |
| Machine Learning Models | Prediction of enantioselectivity in asymmetric synthesis | Guidance for the selection of optimal reaction conditions |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of substituent effects on reactivity | Understanding of electronic and steric influences |
Q & A
Q. What are the optimized synthetic routes for 5-Cyclopropyl-1,3-oxazolidine, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. For example, cyclopropyl groups can be introduced via nucleophilic substitution or cycloaddition. Key parameters include:
- Temperature : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., THF or DMF) .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during ring formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to isolate pure products .
Standardization requires detailed reporting of solvent purity, catalyst loading, and reaction time in supplementary materials to ensure reproducibility .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropyl ring integration (e.g., characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and oxazolidine backbone connectivity .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, particularly for novel derivatives .
Advanced Research Questions
Q. How can computational methods elucidate the pharmacological mechanisms of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or DNA) .
- DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to correlate reactivity with bioactivity .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to identify key interactions .
Example: A study on a cyclopropyl-thiazolidinone hybrid used DFT to link electron-deficient cyclopropyl groups to enhanced DNA intercalation .
Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-based vs. enzymatic) or compound purity .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed cell lines, incubation times) .
- Structural Validation : Confirm stereochemistry and regioselectivity of active analogs via X-ray or NOESY NMR .
Example: Discrepancies in cytotoxicity data may arise from impurities in early synthetic batches, resolved via HPLC-MS validation .
Q. What strategies enable the development of structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer :
- Substituent Screening : Systematically modify the oxazolidine ring (e.g., alkyl, aryl, or heteroaryl groups) and cyclopropyl substituents .
- Pharmacophore Mapping : Identify essential moieties (e.g., hydrogen-bond acceptors on the oxazolidine ring) using QSAR models .
- Bioisosteric Replacement : Replace the cyclopropyl group with spiropentane or vinyl groups to probe steric and electronic effects .
Example: A study on dihydropyridine analogs showed that electron-withdrawing groups on the cyclopropyl ring enhanced enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
